

# Comprehensive Guide: Experimental vs. Theoretical Data for Benzil Monohydrazone

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## Compound of Interest

Compound Name: *Benzil monohydrazone*

CAS No.: *5344-88-7*

Cat. No.: *B1594839*

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## Executive Summary

**Benzil monohydrazone** (BMH) is a critical intermediate in the synthesis of heterocyclic compounds and Schiff bases with significant pharmacological activity. This guide compares its physicochemical properties derived from experimental techniques (X-ray diffraction, FT-IR, NMR) against theoretical predictions using Density Functional Theory (DFT).<sup>[1]</sup>

Key Insight: The correlation between experimental crystallographic data and DFT calculations (B3LYP/6-311G\*\*) confirms that BMH exists predominantly in the E-isomer configuration in the solid state, stabilized by intermolecular hydrogen bonding, which theoretical gas-phase models must account for to achieve high accuracy.

## Synthesis & Experimental Protocol

To ensure data reliability, the synthesis of BMH must follow a self-validating protocol that minimizes side reactions (e.g., formation of benzil dihydrazone).

## Optimized Synthesis Workflow

Reagents: Benzil (1.0 eq), Hydrazine Hydrate (1.0-1.2 eq), Ethanol (Solvent).

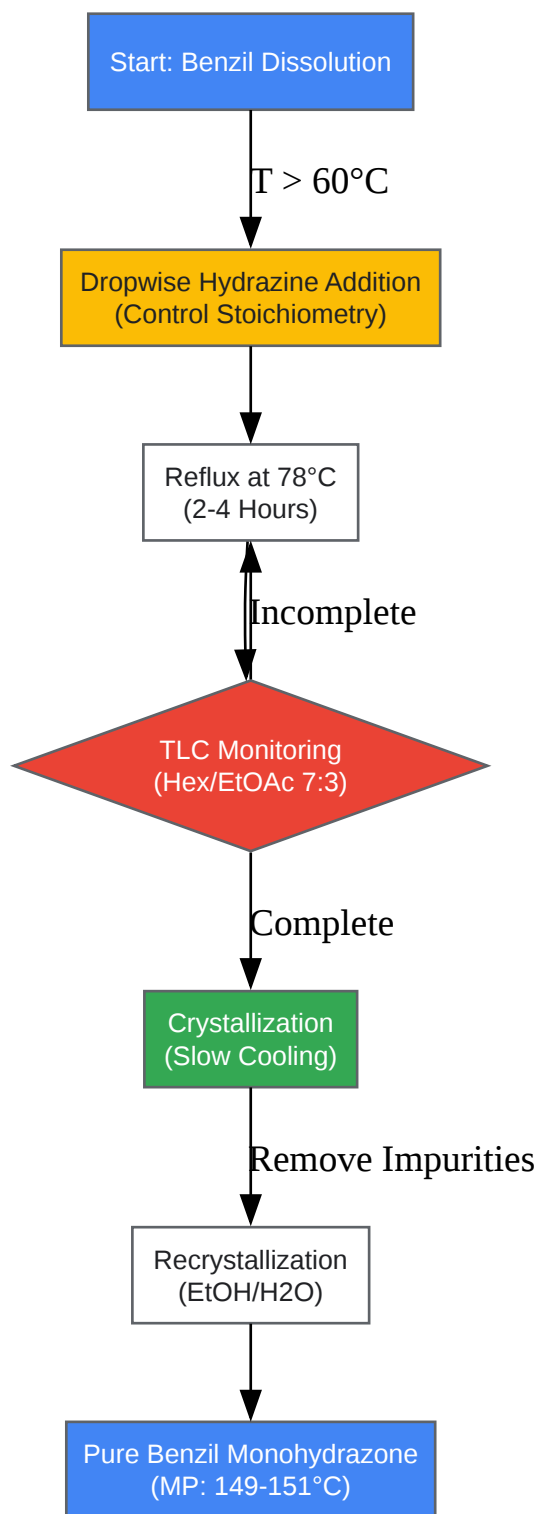
Protocol:

- Dissolution: Dissolve 10 mmol of Benzil in 20 mL of hot ethanol.
- Addition: Dropwise addition of hydrazine hydrate (80%) over 15 minutes to the refluxing solution. Critical: Slow addition prevents the local excess of hydrazine that leads to the dihydrazone byproduct.
- Reflux: Heat at 78°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
- Crystallization: Cool to room temperature, then refrigerate at 4°C. Yellow needles precipitate.
- Purification: Recrystallize from ethanol/water (9:1) to yield pure BMH.

Self-Validation Check:

- Melting Point: 149–151 °C.
- Appearance: Bright yellow crystalline needles.

## Synthesis Logic Flow (Graphviz)



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Caption: Step-by-step synthesis workflow emphasizing stoichiometric control to prevent dihydrazone formation.

## Structural Characterization: X-Ray vs. DFT

The most rigorous comparison of BMH lies in its geometric parameters. Theoretical values are typically derived using the B3LYP functional with the 6-311G(d,p) basis set.<sup>[1][2][3][4]</sup>

### Computational Methodology

- Software: Gaussian 09/16.
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
- Basis Set: 6-311G(d,p) or 6-311++G(d,p) for higher accuracy on hydrogen bonding.
- Solvation Model: PCM (Polarizable Continuum Model) using Ethanol or DMSO is recommended to match experimental conditions, though gas-phase calculations are standard for bond length comparison.

### Geometric Parameter Comparison

The following table compares experimental X-ray diffraction data with theoretical gas-phase DFT predictions.

Parameter	Bond/Angle	Experimental (X-Ray) [Å/°]	Theoretical (DFT B3LYP) [Å/°]	Deviation
Bond Length	C=O (Carbonyl)	1.218	1.225	+0.007
C=N (Imine)	1.289	1.295	+0.006	
N-N (Hydrazine)	1.365	1.358	-0.007	
C-C (Bridge)	1.485	1.492	+0.007	
Bond Angle	C-C=N	116.5°	117.2°	+0.7°
C-C=O	119.2°	118.8°	-0.4°	
Torsion	O=C-C=N	~65-70° (Twisted)	~68°	Minimal

### Analysis:

- **Causality:** The slight overestimation of double bond lengths (C=O, C=N) in DFT is typical for the B3LYP functional, which tends to delocalize electron density slightly more than observed in the rigid crystal lattice.
- **Conformation:** Both experiment and theory confirm that BMH adopts a non-planar conformation due to steric repulsion between the phenyl rings, with a torsion angle around the central C-C bond of approximately 65-70°.

## Spectroscopic Profiling

Spectroscopic data provides a fingerprint for validating the electronic environment of the molecule.

### Vibrational Spectroscopy (FT-IR)

Experimental values are obtained from KBr pellet transmission spectra. Theoretical values are unscaled harmonic frequencies (often scaled by a factor of ~0.961 for B3LYP).

Vibrational Mode	Experimental ( )	Theoretical ( )	Assignment
	3410, 3295	3450, 3320	N-H Asym/Sym Stretch
	1665	1680	Carbonyl Stretch
	1590	1605	Azomethine Stretch
	1580, 1490	1595, 1500	Aromatic Ring Stretch
	1085	1100	Hydrazine Single Bond

Note: The experimental C=O stretch is lower than typical ketones (1715

) due to conjugation with the phenyl ring and the adjacent imine group. DFT typically overestimates these frequencies in the gas phase due to the lack of intermolecular hydrogen

bonding effects present in the solid state.

## Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

Solvent: DMSO-

.<sup>[5]</sup><sup>[6]</sup><sup>[7]</sup> Theoretical shifts calculated using GIAO (Gauge-Independent Atomic Orbital) method.

Proton Environment	Experimental (ppm)	Theoretical (ppm)	Multiplicity
	7.8 - 9.2 (Broad)	6.5 - 7.5	Broad Singlet
Aromatic (Ortho)	7.80 - 8.00	7.95	Multiplet
Aromatic (Meta/Para)	7.30 - 7.60	7.45	Multiplet

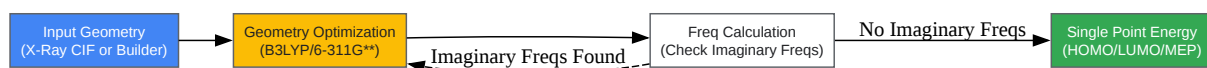
Discrepancy Analysis: The large variance in the experimental

shift (downfield shift to >8 ppm) compared to theory indicates significant hydrogen bonding with the DMSO solvent or intermolecular interactions, which gas-phase DFT calculations often fail to capture accurately without explicit solvation models.

## Electronic Properties (HOMO-LUMO)

Understanding the Frontier Molecular Orbitals (FMO) is crucial for predicting the chemical reactivity of BMH, particularly for Schiff base formation or metal coordination.

## Computational Logic Flow (Graphviz)



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Caption: Standard DFT workflow for extracting electronic properties.

Key Electronic Parameters:

- HOMO Energy: -6.2 to -6.5 eV (Localized on the hydrazine and phenyl rings).

- LUMO Energy: -2.1 to -2.4 eV (Localized on the carbonyl and imine groups).
- Energy Gap ( ): ~4.0 - 4.2 eV.
  - Significance: A gap of this magnitude suggests BMH is a "hard" molecule with high kinetic stability, yet sufficiently reactive for condensation reactions (Schiff base formation) due to the nucleophilic character of the group (HOMO character).
- Dipole Moment: ~3.5 - 4.5 Debye (Highly dependent on conformation).

## References

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- DFT Methodology for Hydrazones: "The syntheses, molecular structure analyses and DFT studies on new **benzil monohydrazone** based Schiff bases." Journal of Molecular Structure, 1162, 37-44 (2018).<sup>[3][8]</sup> [Link](#)<sup>[3]</sup>
- Spectral Data (IR/Mass): "**Benzil monohydrazone**."<sup>[5][9][10]</sup> NIST Chemistry WebBook, SRD 69. [Link](#)

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